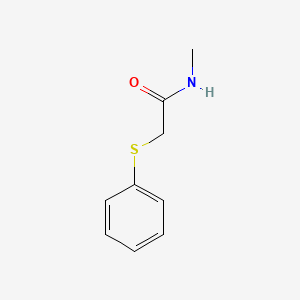

N-methyl-2-(phenylsulfanyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10-9(11)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMABPNSLUJBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization Studies

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-methyl-2-(phenylsulfanyl)acetamide exhibits several characteristic absorption bands that are indicative of its constituent functional groups. Analysis of related compounds, such as N-methyl-N-(2-(methylthio)phenyl)acetamide, reveals typical vibrational frequencies. For instance, the C=O stretching vibration in similar amide structures is consistently observed in the region of 1659 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found at lower wavenumbers.

Key vibrational bands for analogous structures are summarized in the table below, offering a predictive framework for the FT-IR spectrum of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | ~3300-3500 |

| Aromatic C-H Stretching | ~3000-3100 |

| Aliphatic C-H Stretching | ~2850-3000 |

| C=O Stretching (Amide I) | ~1630-1680 |

| N-H Bending (Amide II) | ~1515-1570 |

| C-N Stretching (Amide III) | ~1230-1300 |

| C-S Stretching | ~600-800 |

This table is predictive, based on data from analogous compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Assignment of Fundamental Vibrational Modes

A detailed assignment of the fundamental vibrational modes of this compound can be inferred by comparing its expected spectral features with those of well-characterized related compounds. The amide group gives rise to several characteristic bands: the Amide I band (primarily C=O stretching), the Amide II band (a combination of N-H in-plane bending and C-N stretching), and the Amide III band (a complex mix of C-N stretching, N-H bending, and other vibrations). The phenylsulfanyl group contributes vibrations from the phenyl ring (C-H stretching, C=C stretching, and ring breathing modes) and the C-S stretching vibration. The N-methyl and methylene (B1212753) groups will have their characteristic C-H stretching, bending, and rocking vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in this compound. Based on the analysis of the closely related compound, N-phenyl-2-(phenylsulfanyl)acetamide, which shows a singlet for the methylene protons at δ 3.84 ppm and multiplet for the aromatic protons around δ 7.30 ppm, the following assignments for this compound can be predicted. rsc.org The presence of the N-methyl group would introduce a new singlet, typically in the range of δ 2.8-3.3 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅-S) | ~7.2-7.5 | Multiplet |

| Methylene (-S-CH₂-CO) | ~3.7-3.9 | Singlet |

| N-Methyl (N-CH₃) | ~2.8-3.3 | Singlet |

This table is predictive, based on data from analogous compounds.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Data from related compounds, such as N-methyl-N-(2-(methylthio)phenyl)acetamide, where the carbonyl carbon appears at δ 171.07 ppm and the N-methyl carbon is also observed, allows for a predictive interpretation for this compound. bldpharm.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170-172 |

| Aromatic (C₆H₅-S) | ~125-140 |

| Methylene (-S-CH₂-CO) | ~35-45 |

| N-Methyl (N-CH₃) | ~25-35 |

This table is predictive, based on data from analogous compounds.

Conformational Insights from NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the conformational behavior of molecules in solution. For this compound, NMR studies would be essential to understand the rotational dynamics around its single bonds. The presence of the amide linkage introduces the possibility of cis and trans isomers due to the partial double-bond character of the C-N bond, which leads to a hindered rotation. The appearance of distinct sets of signals in ¹H and ¹³C NMR spectra at room temperature would indicate the presence of these different conformations in equilibrium.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering definitive proof of the spatial arrangement and relative orientation of the methyl, methylene, and phenyl groups in the dominant conformers.

Mass Spectrometry (MS) Characterization

Electron Impact Mass Spectrometry (EIMS) is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis. In an EIMS experiment, this compound would be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would confirm the compound's molecular weight.

Following ionization, the molecular ion of this compound would undergo fragmentation, breaking at its weakest bonds to form a series of characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" that can confirm the molecule's structure. Likely fragmentation pathways would involve cleavage of the amide bond, the C-S bond, and the C-C bond adjacent to the carbonyl group. The identification of key fragments would allow for the reconstruction of the molecule's connectivity. For instance, the observation of ions corresponding to the phenylsulfanyl group and the N-methylacetamido moiety would be expected.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would begin with the determination of the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group, which describe the symmetry of the crystal lattice. This fundamental crystallographic data provides the framework for the detailed molecular structure solution. For comparison, the closely related compound N-phenyl-2-(phenylsulfanyl)acetamide crystallizes in the triclinic system with the space group P-1. bohrium.comresearchgate.net

A full crystal structure solution for this compound would provide precise bond lengths, bond angles, and, critically, torsion angles. Torsion angles define the conformation of the molecule by describing the rotational orientation around specific bonds. Key torsion angles of interest would include those defining the relationship between the phenyl ring and the sulfur atom, the orientation of the acetamide (B32628) group relative to the phenylsulfanyl moiety, and the planarity of the amide group.

Intermolecular Interactions and Crystal Packing Motifs

Detailed information on the specific intermolecular interactions, such as potential N-H⋯O hydrogen bonding and C-H⋯π interactions, that govern the crystal packing of this compound is contingent on future crystallographic analysis. Without experimental data, a definitive description of its crystal packing motifs cannot be provided.

Analysis of Asymmetric Unit and Independent Molecules

The composition of the asymmetric unit for this compound, including the number of independent molecules and their conformational variances, remains undetermined. This information can only be obtained through a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations of N Methyl 2 Phenylsulfanyl Acetamide

Quantum Chemical Calculations

Electronic Structure and Molecular Orbital Analysis

This section would require data from electronic structure calculations, which are not found in the search results for the target molecule.

Conformational Stability and Energy Landscape Analysis (e.g., cis/trans conformers)

No published data is available.

Theoretical Thermodynamic Properties at Varying Temperatures

No published data is available.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Intermediate Characterization

The reaction pathways of N-methyl-2-(phenylsulfanyl)acetamide are diverse, ranging from skeletal rearrangements to functional group modifications. The characterization of transient intermediates in these pathways is crucial for elucidating the underlying mechanisms.

A notable transformation involving a structural analog of this compound is the Ring Opening Rearrangement Functionalization (RORF). In a one-pot sequential synthesis, N-[2-(phenylthio)phenyl]acetamides have been synthesized from benzo[d]thiazol-2-amines, iodoarenes, and carboxylic acids, a process catalyzed by Copper(II). This reaction proceeds via a proposed ring opening of the benzothiazole, followed by a rearrangement and concurrent S-arylation and N-acylation to yield ortho-bifunctionalized products.

The proposed mechanism for this RORF involves an unprecedented Truce–Smiles-type rearrangement. This type of rearrangement typically involves the migration of an aryl group. In this context, it is postulated that an S- to N-aryl migration occurs, followed by the re-formation of the thiazole ring and an intramolecular aza-Michael addition to furnish the final products. This pathway highlights a sophisticated cascade of bond-breaking and bond-forming events, leading to a significant molecular reorganization.

| RORF Reaction Summary | |

| Reactants | Benzo[d]thiazol-2-amines, Iodoarenes, Carboxylic acids |

| Catalyst | Copper(II) |

| Key Transformation | Ring opening of benzothiazole, S-arylation, N-acylation |

| Proposed Intermediate | Intermediate susceptible to Truce–Smiles-type rearrangement |

| Product | N-[2-(phenylthio)phenyl]acetamides |

While direct studies on C-H activation of this compound are not extensively documented, the principles of transition metal-catalyzed C-H activation provide a basis for predicting potential pathways. The presence of both aryl and alkyl C-H bonds, as well as the directing potential of the amide and sulfide (B99878) functionalities, suggests that this molecule could be a versatile substrate for such transformations.

Rhodium(III) catalysis, for instance, is a powerful tool for C-H activation, often directed by coordinating groups within the substrate. The amide group in this compound could potentially act as a directing group, facilitating the ortho-C-H activation of the N-phenyl ring, if present, or other accessible C-H bonds. Similarly, the sulfur atom of the phenylsulfanyl group could direct the ortho-C-H activation of the S-phenyl ring. These pathways would likely proceed through the formation of a metallacyclic intermediate, which could then undergo further reactions such as alkenylation, arylation, or annulation.

The sulfur atom in the phenylsulfanyl group of this compound is susceptible to oxidation. In the context of the RORF synthesis of N-[2-(phenylthio)phenyl]acetamides, a subsequent sequential addition of tert-butyl hydroperoxide (TBHP) leads to the formation of the corresponding sulfur-oxidized product, N-[2-(phenylsulfinyl)phenyl]acetamide. This indicates that the sulfide moiety can be readily oxidized to a sulfoxide (B87167) under appropriate conditions.

The oxidation of thioethers to sulfoxides is a common transformation in organic synthesis and can be achieved with a variety of oxidizing agents. The selectivity of this oxidation is a key consideration, as over-oxidation to the sulfone can occur. The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfoxide.

Catalytic Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound and its analogs. Both transition metals and organosulfur compounds can be envisaged to catalyze a range of transformations.

As previously mentioned, Copper(II) has been shown to be an effective catalyst for the RORF reaction that produces N-[2-(phenylthio)phenyl]acetamides. The catalytic cycle likely involves the coordination of the copper catalyst to the reactants, facilitating the key bond-forming and bond-breaking steps of the rearrangement.

Rhodium(III) complexes are well-known to catalyze C-H activation reactions. For a molecule like this compound, a plausible catalytic cycle for a directed C-H functionalization would involve:

Coordination of the directing group (amide or sulfide) to the Rh(III) center.

Concerted metalation-deprotonation to form a rhodacycle intermediate.

Reaction with a coupling partner (e.g., an alkene or alkyne), involving migratory insertion.

Reductive elimination to release the functionalized product and regenerate the active Rh(III) catalyst.

| Plausible Rh(III)-Catalyzed C-H Functionalization | |

| Catalyst | [RhCp*Cl2]2 or similar Rh(III) complex |

| Directing Group | Amide or Sulfide |

| Key Intermediate | Rhodacycle |

| Potential Coupling Partners | Alkenes, Alkynes, Aryl halides |

| Potential Products | Alkenylated, Alkynylated, or Arylated derivatives |

The field of organosulfur catalysis has seen significant growth, with organosulfur compounds being utilized as both catalysts and ligands. The sulfur atom in this compound, with its lone pair of electrons, has the potential to act as a Lewis base catalyst.

Homologation Reactions and Chain Extension Mechanisms

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) group, and related chain extension reactions are fundamental in organic synthesis for building more complex molecular architectures from simpler precursors. While specific studies on the homologation of this compound are not extensively documented, the reactivity of related α-thioether carbonyl compounds provides a basis for predicting potential reaction pathways.

One plausible strategy for chain extension would involve the generation of a carbanion at the α-position to the carbonyl group, followed by reaction with an appropriate electrophile. The presence of the adjacent sulfur atom can influence the acidity of the α-protons, potentially facilitating their removal by a suitable base. Once the enolate is formed, it can participate in nucleophilic substitution or addition reactions to extend the carbon chain.

Table 1: Potential Reagents for Chain Extension of α-Thioether Acetamides

| Reagent Class | Specific Example | Potential Outcome |

|---|---|---|

| Alkyl Halides | Iodomethane | α-Methylation |

| Aldehydes/Ketones | Benzaldehyde | Aldol-type addition |

The mechanism of these extensions would follow established pathways for enolate chemistry. For instance, in an alkylation reaction, the enolate of this compound would act as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an S(_N)2 reaction. The choice of base and reaction conditions would be critical to control the extent of reaction and avoid potential side reactions, such as O-alkylation or multiple alkylations.

Desulfonylation and Desulfinylation Strategies

Desulfonylation and desulfinylation refer to the removal of a sulfonyl (-SO₂R) or sulfinyl (-SOR) group, respectively. In the context of this compound, these reactions would typically be relevant after an oxidation of the sulfide moiety. While direct desulfonylation or desulfinylation of the parent compound is not applicable, understanding these processes is key to the synthetic manipulation of its oxidized derivatives.

Desulfonylation of β-keto sulfones has been achieved through various reductive methods. organic-chemistry.org These reactions often proceed via the formation of a stabilized carbanion upon cleavage of the carbon-sulfur bond. organic-chemistry.org For a hypothetical oxidized derivative of this compound, such as N-methyl-2-(phenylsulfonyl)acetamide, reductive desulfonylation could potentially be achieved using reagents like samarium(II) iodide or zinc in the presence of an acid.

N-desulfinylation has been observed in the context of palladium-catalyzed reactions of ligands containing a sulfinamide group. rsc.org This process involves the cleavage of a nitrogen-sulfur bond. rsc.org While this is not directly analogous to the cleavage of a carbon-sulfur bond in an oxidized derivative of this compound, it highlights that the sulfinyl group can be removed under specific catalytic conditions.

Table 2: Potential Methods for C-S Bond Cleavage in Related Sulfoxides and Sulfones

| Reaction Type | Reagent/Catalyst | Substrate Type |

|---|---|---|

| Reductive Desulfonylation | SmI₂, Zn/H⁺ | β-Keto sulfones organic-chemistry.org |

Nucleophilic Attack and Oxygen Atom Transfer Mechanisms

The sulfur atom in this compound is susceptible to nucleophilic attack and can undergo oxygen atom transfer reactions, leading to the formation of the corresponding sulfoxide and sulfone. The lone pairs of electrons on the sulfur atom make it a nucleophilic center, capable of reacting with various electrophiles.

Oxidation of thioethers to sulfoxides and sulfones is a common transformation and is a prime example of an oxygen atom transfer reaction. masterorganicchemistry.com This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), and metal-oxo complexes. masterorganicchemistry.comnih.gov The mechanism of this oxidation can vary depending on the oxidant.

With hydroperoxides, the reaction is believed to proceed through a direct nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. For metal-oxo species, the mechanism can involve either a single-step oxygen atom transfer or a stepwise process initiated by electron transfer. nih.govrsc.org

Table 3: Kinetic Data for the Oxidation of Thioanisole by Mn(IV)-oxo Complexes

| Mn(IV)-oxo Complex | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| [Mn(O)(N4py)] | 15.1 | -1.2 |

| [Mn(O)(Bn-TPEN)] | Not Reported | Not Reported |

Data adapted from a study on related Mn(IV)-oxo complexes, which provides insight into the thermodynamics of such oxygen transfer reactions. nih.gov

The acetamide (B32628) moiety of this compound can also undergo nucleophilic attack, specifically at the electrophilic carbonyl carbon. This is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The reactivity of the amide carbonyl is generally lower than that of aldehydes, ketones, or acid chlorides due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. libretexts.org However, under forcing conditions (e.g., strong acid or base and heat), amides can be hydrolyzed to the corresponding carboxylic acid and amine.

The mechanism of nucleophilic acyl substitution involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate can then collapse, expelling the leaving group (in this case, the methylamino group, which would be protonated under acidic conditions to become a better leaving group) to regenerate the carbonyl group. libretexts.org

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Reagents

While direct evidence for N-methyl-2-(phenylsulfanyl)acetamide is absent, the constituent parts of the molecule—the α-phenylsulfanyl group and the N-methylacetamide moiety—are well-known in organic synthesis.

Homologation reactions are chemical processes that lengthen a carbon chain by a specific number of atoms. A two-carbon homologating agent introduces a two-carbon unit into a molecule. The structural motif present in this compound, specifically the S-C-C=O unit, is characteristic of reagents used in certain types of carbon chain extensions. For instance, related α-thioacetic acid derivatives can be deprotonated at the α-carbon (the carbon adjacent to the sulfur and carbonyl groups) to form a nucleophilic enolate. This enolate can then react with electrophiles, effectively adding a two-carbon acetyl group. However, no specific studies demonstrate this compound being used in this capacity.

In synthetic chemistry, "building blocks" are relatively simple molecules that can be combined to create more complex structures. The this compound molecule contains several reactive sites: the amide nitrogen, the carbonyl oxygen, the α-carbon, the sulfur atom, and the phenyl ring. These sites offer potential for a variety of chemical transformations.

For example, the related compound 2-(Phenylthio)acetamide is utilized in the synthesis of heterocyclic compounds like thiadiazoles and benzo[b]thiophenes. These reactions leverage the reactivity of the sulfur atom and the adjacent methylene (B1212753) group. It is plausible that this compound could serve a similar function as a precursor in the construction of more elaborate molecular frameworks, though specific examples are not documented in the literature.

Applications in Materials Science

The presence of heteroatoms (sulfur, nitrogen, oxygen) and a phenyl ring in this compound suggests potential for its use in materials science, particularly in the field of corrosion inhibition, where such features are known to be beneficial.

Organic molecules containing heteroatoms and π-electrons (from aromatic rings) are often effective corrosion inhibitors for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The functional groups in this compound—the sulfur atom with its lone pair of electrons, the polar amide group, and the electron-rich phenyl ring—are all characteristic of efficient corrosion inhibitors.

Studies on analogous compounds provide insight into the potential mechanism. For example, various acetamide (B32628) and sulfide (B99878) derivatives have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. The inhibition efficiency of these compounds typically increases with concentration, indicating that a more complete protective layer is formed on the metal surface. The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests a monolayer of inhibitor molecules forms on the surface. This adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving coordinate bond formation between the heteroatoms and the metal's d-orbitals.

While no experimental data exists for this compound, a hypothetical study might yield results similar to those of related compounds, as shown in the conceptual data table below.

Conceptual Data Table: Hypothetical Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

| Concentration (mol/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 25.0 | 0.0 |

| 0.0001 | 8.5 | 66.0 |

| 0.0005 | 4.0 | 84.0 |

| 0.0010 | 2.2 | 91.2 |

| 0.0050 | 1.3 | 94.8 |

Note: This data is illustrative and not based on experimental results.

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is a powerful tool for understanding the interaction between inhibitor molecules and metal surfaces at the atomic level. DFT calculations can elucidate the electronic properties of the inhibitor molecule, which are crucial for its adsorption behavior.

Key parameters derived from DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation to the vacant d-orbitals of the metal, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to stronger adsorption.

For this compound, it is expected that the HOMO would be localized around the phenylsulfanyl group and the amide moiety, indicating these are the primary sites for electron donation. MD simulations could further model the adsorption process, showing the orientation of the molecule on the metal surface and calculating the adsorption energy, which quantifies the strength of the interaction. A comprehensive theoretical study on N-phenylacetamide derivatives as corrosion inhibitors for copper supports the idea that the acetamide structure is a promising candidate for such applications.

Conceptual Data Table: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Implication for Corrosion Inhibition |

| EHOMO | -6.5 eV | Good electron-donating ability |

| ELUMO | -1.2 eV | Potential for electron acceptance |

| Energy Gap (ΔE) | 5.3 eV | High stability, indicating strong adsorption |

| Dipole Moment | 3.8 D | Favors electrostatic interaction with the surface |

Note: This data is illustrative and not based on experimental results.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of α-arylthioacetamides often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The future of synthesizing N-methyl-2-(phenylsulfanyl)acetamide lies in the development of greener and more atom-economical pathways.

Detailed research should be directed toward one-pot, multi-component reactions that combine starting materials like thiophenol, an appropriate C2 synthon, and methylamine (B109427) with high efficiency. organic-chemistry.org The principles of green chemistry, such as the use of safer solvents (e.g., water or bio-based solvents), catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions (e.g., microwave or photocatalysis), are central to this endeavor. nih.gov For instance, photocatalysis offers a promising avenue for forging C-S bonds under mild conditions, potentially reducing the reliance on harsh reagents. mdpi.com Investigating catalytic routes that utilize earth-abundant metals or even metal-free conditions would represent a significant step towards sustainability. rsc.org

A comparison of potential synthetic approaches is outlined in the table below.

| Approach | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |

| Reagents | Stoichiometric base, halogenated acyl chlorides | Catalytic base, direct amidation reagents (e.g., boronic acids) | Reduced waste, higher atom economy |

| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, 2-MeTHF, micellar catalysis | Reduced toxicity and environmental impact nih.gov |

| Energy | Conventional heating (reflux) | Microwave irradiation, photocatalysis | Faster reaction times, lower energy consumption mdpi.com |

| Waste | Produces salt byproducts | Minimal byproducts (e.g., water) | Lower Environmental Factor (E-Factor) nih.gov |

Exploration of Stereoselective Syntheses

The carbon atom alpha to the sulfur and carbonyl groups in this compound is a potential stereocenter, depending on substitution. The synthesis of single enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Future research must therefore address the stereoselective synthesis of this compound.

One promising avenue is the use of chiral catalysts, such as chiral Brønsted or Lewis acids, to control the stereochemical outcome of the C-S bond formation or subsequent modifications. nih.gov Recent studies on the enantioselective addition of α-thioacetamides to electrophiles using chiral strong Brønsted bases have shown high diastereo- and enantioselectivities, a methodology directly applicable to creating chiral analogs of this compound. nih.gov Furthermore, the stereoselective transformation of α-thioamides into other functional groups has been demonstrated and could be explored for this compound. nih.govresearchgate.net

Key areas for investigation include:

Catalytic Asymmetric Thiolation: Developing methods for the asymmetric addition of thiophenol to a suitable N-methylacrylamide precursor.

Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct the stereoselective formation of the α-thio linkage.

Kinetic Resolution: Separating a racemic mixture of this compound using enzymatic or catalytic methods to isolate the desired enantiomer.

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov Applying this technology to the synthesis of this compound could overcome many limitations of batch synthesis. researchgate.net

Future work should focus on translating the synthesis of this compound into a continuous-flow process. This could involve pumping solutions of the starting materials (e.g., 2-chloro-N-methylacetamide and sodium thiophenolate) through a heated reactor coil to achieve rapid and efficient reaction. nih.gov The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the sustainability and efficiency of the synthesis, allowing for easier product purification and catalyst recycling. rsc.org A direct, flow-based synthesis of amides mediated by agents like carbon disulfide has been reported, showcasing a sustainable approach that avoids expensive coupling agents and could be adapted for this specific molecule. rsc.org

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Potential for thermal runaways with exothermic reactions. | Superior heat dissipation minimizes risks. researchgate.net |

| Scalability | Scaling up can be non-linear and challenging. | Easily scaled by extending run time or using larger reactors. rsc.org |

| Reaction Time | Often requires hours. | Can be reduced to minutes due to efficient mixing and heat transfer. nih.gov |

| Productivity | Limited by reactor volume. | Higher space-time yields. nih.gov |

| Automation | Difficult to fully automate. | Amenable to full automation and process control. |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and designing novel compounds and catalysts. frontiersin.orgnih.gov Future research on this compound should leverage these in-silico techniques.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates of various synthetic routes to identify the most energetically favorable pathways. researchgate.net This can guide the optimization of reaction conditions, such as catalyst choice and temperature.

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the structural characterization of the compound and its derivatives. researchgate.netresearchgate.net

Design Novel Analogs: Predict the electronic and steric properties of hypothetical derivatives of this compound to identify candidates with potentially enhanced biological activity or material properties.

Study Intermolecular Interactions: Analyze non-covalent interactions, such as hydrogen bonding, which can be crucial for understanding crystal packing or binding to biological targets. nih.gov

Investigation of Unexplored Reaction Manifolds and Catalytic Cycles

The functional groups within this compound—the thioether, the amide, and the aromatic rings—offer multiple sites for further chemical transformation. A significant area for future research is the exploration of novel reactions and catalytic cycles where this compound can serve as a key building block.

Potential avenues for exploration include:

Oxidation of the Sulfur Center: Selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would yield new classes of compounds with different physicochemical properties and potential biological activities. The development of catalytic, enantioselective oxidation methods would be of particular interest.

C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl rings or the acetyl backbone via transition-metal catalysis could provide a streamlined route to more complex derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

Novel Catalytic Cycles: Designing catalytic cycles where the thioether moiety acts as a directing group or a traceless linker in transformations at other parts of the molecule.

Deprotonation and Alkylation: The methylene (B1212753) protons alpha to both the sulfur and carbonyl groups are acidic and can be selectively removed to form an enolate, which can then be reacted with various electrophiles to build molecular complexity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient and sustainable chemical synthesis and the discovery of novel applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-methyl-2-(phenylsulfanyl)acetamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide with a phenylsulfanyl group donor (e.g., thiophenol) in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours yields the product. Monitoring via TLC and purification via solvent evaporation under reduced pressure are critical .

- Key Conditions :

| Base | Solvent | Temperature | Reaction Time | Yield Optimization |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | RT (~25°C) | 24 h | Solvent polarity and base strength influence reaction efficiency |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl, acetamide, and phenylsulfanyl moieties.

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) validate functional groups.

- Single-Crystal XRD : Resolves bond lengths, angles, and intermolecular interactions in the solid state .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, acetamide derivatives are classified as potential carcinogens (IARC Group 2B). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion. Waste disposal should follow institutional guidelines for sulfanyl-containing organics .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up the reaction?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification. Acetonitrile balances solubility and ease of removal .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature Control : Gradual heating (e.g., 40–60°C) reduces side reactions while maintaining kinetics .

Q. What intermolecular interactions influence the crystal packing of this compound, and how can these be analyzed using crystallographic data?

- Methodological Answer : Single-crystal XRD reveals hydrogen bonds (e.g., C–H⋯O interactions between acetamide carbonyl and methyl groups) and π-π stacking of phenyl rings. Centrosymmetric head-to-tail arrangements stabilize the lattice. Refinement software (e.g., SHELXL) models thermal displacement parameters and validates bond geometries .

Q. How does substituent variation on the phenylsulfanyl group affect the biological activity of this compound derivatives?

- Methodological Answer : SAR studies on analogous compounds (e.g., N-[1-(3,3-diphenylpropyl)piperidin-4-yl] derivatives) show that electron-withdrawing groups (e.g., -SO₂Me) enhance antiviral activity. Docking simulations (e.g., AutoDock Vina) predict binding affinity to viral targets like herpes simplex protease .

- Example Modifications :

| Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-Methylthiazolyl | Improved antiviral potency | HSV-1 protease |

| 2-Pyridinylphenyl | Enhanced solubility | Herpes viruses |

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR/FTIR data with authenticated databases (e.g., NIST Chemistry WebBook) .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded spectra.

- Computational Validation : DFT calculations (e.g., Gaussian) simulate spectra to confirm experimental results .

Data Contradiction Analysis

Q. Why do crystallographic studies report divergent hydrogen-bonding patterns for structurally similar acetamide derivatives?

- Methodological Answer : Polymorphism and solvent inclusion (e.g., hydrates) alter crystal packing. For example, N-(4-chloro-2-nitrophenyl)acetamide forms intermolecular C–H⋯O bonds in anhydrous forms but exhibits water-mediated networks in hydrates. Variable-temperature XRD and DSC identify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.